Cas no 1309576-06-4 (Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate)

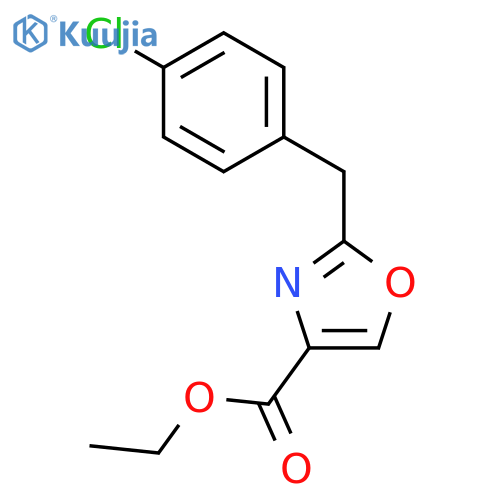

1309576-06-4 structure

商品名:Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate

CAS番号:1309576-06-4

MF:C13H12ClNO3

メガワット:265.692282676697

MDL:MFCD27952699

CID:1093322

PubChem ID:72942668

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate

- ethyl 2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate

- AC3702

- CS-0444435

- Ethyl2-(4-chlorobenzyl)oxazole-4-carboxylate

- SY058494

- MFCD27952699

- AKOS022188002

- 1309576-06-4

-

- MDL: MFCD27952699

- インチ: InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3

- InChIKey: UQZLOEZCCLBFSL-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=COC(CC2=CC=C(Cl)C=C2)=N1)OCC

計算された属性

- せいみつぶんしりょう: 265.0505709g/mol

- どういたいしつりょう: 265.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM191038-1g |

ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate |

1309576-06-4 | 95% | 1g |

$1789 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515102-1g |

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate |

1309576-06-4 | 98% | 1g |

¥16200.00 | 2024-08-09 | |

| Ambeed | A364875-1g |

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate |

1309576-06-4 | 95+% | 1g |

$1491.0 | 2024-04-24 | |

| eNovation Chemicals LLC | D289120-1g |

Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate |

1309576-06-4 | 95% | 1g |

$1650 | 2025-02-24 | |

| eNovation Chemicals LLC | D289120-1g |

Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate |

1309576-06-4 | 95% | 1g |

$1650 | 2025-03-03 | |

| Chemenu | CM191038-1g |

ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate |

1309576-06-4 | 95% | 1g |

$720 | 2021-08-05 | |

| eNovation Chemicals LLC | D289120-1g |

Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate |

1309576-06-4 | 95% | 1g |

$1650 | 2024-07-20 | |

| eNovation Chemicals LLC | D289120-1g |

Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate |

1309576-06-4 | 95% | 1g |

$1650 | 2025-03-03 |

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1309576-06-4 (Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate) 関連製品

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 13769-43-2(potassium metavanadate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1309576-06-4)Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate

清らかである:99%

はかる:1g

価格 ($):1342.0